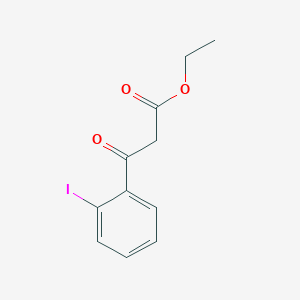

Ethyl (2-iodobenzoyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-iodophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXYWHBYIQLPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399860 | |

| Record name | Ethyl (2-iodobenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90034-85-8 | |

| Record name | Ethyl (2-iodobenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl (2-iodobenzoyl)acetate chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Ethyl (2-iodobenzoyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed exploration of this compound, a pivotal chemical intermediate. The document is structured to provide an in-depth understanding of its properties, synthesis, and applications, particularly within the realm of medicinal chemistry and drug development. As a multifunctional synthon, its strategic importance is derived from the synergistic reactivity of its β-keto ester moiety and the ortho-iodinated phenyl ring.[1]

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthetic chemistry. These characteristics govern its behavior in reaction media, dictate purification strategies, and provide the basis for its structural elucidation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 90034-85-8 | [2][3] |

| Molecular Formula | C₁₁H₁₁IO₃ | [2][3] |

| Molecular Weight | 318.11 g/mol | [2][3] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not specified in search results. | N/A |

| Boiling Point | 163-165 °C at 23 mmHg | [4] |

| Density | 1.609 g/mL at 25 °C (for the 4-iodo isomer) | [5][6] |

| Solubility | Soluble in organic solvents such as ethyl acetate and dichloromethane. | [7][8][9][10] |

Spectroscopic Data Interpretation:

-

¹H NMR Spectroscopy : The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals that confirm the structure of this compound. A triplet corresponding to the methyl (CH₃) protons of the ethyl group is expected around 1.3 ppm, while the methylene (CH₂) protons of the same group appear as a quartet near 4.1 ppm.[11] The protons on the aromatic ring will produce a complex multiplet pattern in the aromatic region. A key feature is the methylene group flanked by the two carbonyls (the "acetate" part), which would appear as a distinct singlet.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum will corroborate the structure with signals for the two distinct carbonyl carbons (ketone and ester), the carbons of the disubstituted aromatic ring, and the carbons of the ethyl group.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands for the two carbonyl (C=O) groups. The ester carbonyl stretch typically appears around 1735-1750 cm⁻¹, while the ketone carbonyl stretch is observed at a slightly lower frequency, around 1680-1700 cm⁻¹.

Synthesis, Reactivity, and Mechanistic Insights

The synthetic utility of this compound is predicated on its efficient preparation and its predictable, versatile reactivity. The presence of the ortho-iodine atom is a key feature, providing a reactive handle for a multitude of synthetic transformations.[1]

Synthesis Protocol: Claisen Condensation

The most common laboratory synthesis of β-keto esters like this compound is the Claisen condensation. This protocol outlines a generalized, reliable procedure.

Experimental Protocol: Synthesis of this compound

-

Preparation of the Acylating Agent : 2-Iodobenzoic acid is converted to its more reactive acyl chloride derivative, 2-iodobenzoyl chloride. This is typically achieved by refluxing the acid with an excess of thionyl chloride (SOCl₂) until gas evolution ceases. Excess thionyl chloride is then removed under reduced pressure. Acyl chlorides are highly reactive acylating agents due to the excellent leaving group ability of the chloride ion.[12]

-

Enolate Formation : In a separate flask under an inert atmosphere (e.g., nitrogen or argon), sodium ethoxide is used as a strong base to deprotonate ethyl acetate, forming the nucleophilic ethyl acetate enolate. This reaction is typically performed in an anhydrous ether solvent at a reduced temperature to control reactivity.

-

Condensation Reaction : The 2-iodobenzoyl chloride, dissolved in an anhydrous solvent, is added dropwise to the prepared ethyl acetate enolate solution at a low temperature (e.g., 0 °C to room temperature). The nucleophilic enolate attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Work-up and Purification : Upon completion, the reaction is quenched with a dilute acid solution. The organic product is extracted into a suitable solvent like diethyl ether or ethyl acetate. The organic layer is then washed with a base (like sodium bicarbonate solution) to remove any unreacted acidic starting material, followed by a brine wash. After drying over an anhydrous salt (e.g., MgSO₄), the solvent is evaporated.

-

Purification : The crude product is purified via vacuum distillation or flash column chromatography on silica gel to yield pure this compound.[13]

Core Reactivity and Applications in Heterocyclic Synthesis

The dual functionality of this compound makes it an exceptionally valuable precursor for complex molecular architectures, particularly heterocyclic systems which are prevalent in pharmaceuticals.

-

Palladium-Catalyzed Cross-Coupling : The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[1] This allows for the strategic introduction of various carbon or heteroatom substituents at the ortho position of the benzoyl ring.

-

Intramolecular Cyclization : Following a cross-coupling reaction, the newly introduced substituent can undergo an intramolecular cyclization with the β-keto ester moiety. This powerful one-pot or two-step sequence provides efficient access to a diverse array of fused heterocyclic systems, such as quinolines, quinolones, and indoles.[1]

The following diagram illustrates a generalized workflow for the synthesis of heterocyclic compounds starting from this compound.

Caption: Synthetic workflow from this compound to complex heterocycles.

Significance in Drug Development

Heterocyclic compounds are a cornerstone of modern medicine.[14][15] The ability to efficiently construct complex heterocyclic scaffolds makes this compound a valuable building block in drug discovery programs.[16] Its derivatives are investigated for a wide range of therapeutic applications, including the development of antitumor agents and sirtuin inhibitors.[14][15] The synthetic flexibility it offers allows for the creation of large libraries of related compounds for biological screening, accelerating the identification of new lead compounds.[1]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is classified as a skin and eye irritant.[17] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7][17][18] All manipulations should be performed in a well-ventilated fume hood.[7] For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[7][8][9][18]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound/CAS:90034-85-8-HXCHEM [hxchem.net]

- 3. scbt.com [scbt.com]

- 4. guidechem.com [guidechem.com]

- 5. (4-碘苯甲酰)乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 9. rcilabscan.com [rcilabscan.com]

- 10. Ethyl Acetate Solvent Properties [macro.lsu.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. Uses of ethyl benzoyl acetate for the synthesis of thiophene, pyran, and pyridine derivatives with antitumor activities | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Ethyl 2-Iodobenzoate | 1829-28-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

Ethyl (2-iodobenzoyl)acetate molecular structure

An In-depth Technical Guide to the Molecular Structure of Ethyl (2-iodobenzoyl)acetate

Abstract

This compound (CAS No: 90034-85-8) is a pivotal molecular scaffold in contemporary organic synthesis and medicinal chemistry.[1] Its structure, which uniquely combines a reactive β-keto ester system with a sterically demanding and synthetically versatile ortho-iodinated aromatic ring, offers a dual functionality that is highly prized in the construction of complex molecular architectures.[1] This guide provides a comprehensive examination of its molecular structure, elucidated through spectroscopic analysis, an exploration of its inherent keto-enol tautomerism, and an overview of its synthesis and reactivity. The content herein is tailored for researchers, scientists, and drug development professionals who leverage advanced chemical synthons for the discovery of novel therapeutic agents and materials.

Introduction: The Strategic Importance of a Multifunctional Synthon

In the landscape of synthetic chemistry, the strategic value of a starting material is often measured by its ability to serve as a versatile building block, or synthon. This compound is a prime example of such a molecule. Halogenated organic compounds are of paramount importance in synthetic chemistry, with the carbon-halogen bond providing a reactive site for a vast array of transformations, most notably transition metal-catalyzed cross-coupling reactions.[1] The carbon-iodine bond, in particular, is highly reactive, facilitating the construction of new carbon-carbon and carbon-heteroatom bonds.[1]

Simultaneously, the β-keto ester moiety within this compound is a classic and powerful functional group. The acidity of the α-carbon, situated between the two carbonyl groups, makes it a potent nucleophile upon deprotonation, enabling a wide range of alkylation, acylation, and condensation reactions. This functionality is a cornerstone for the synthesis of a multitude of heterocyclic systems, which form the core of many biologically active molecules.[1][2] The combination of these two features in a single molecule makes this compound a powerful tool for building molecular diversity and complexity, particularly in the development of novel pharmaceuticals.[1]

Elucidation of the Molecular Structure

The definitive structure of this compound, with the molecular formula C₁₁H₁₁IO₃ and a molecular weight of 318.11 g/mol , is established through a combination of spectroscopic techniques.[3][4] While a definitive crystal structure is not widely published, its covalent arrangement is unambiguously confirmed by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 90034-85-8 | [3][4] |

| Molecular Formula | C₁₁H₁₁IO₃ | [3][4] |

| Molecular Weight | 318.11 g/mol | [3][4] |

| Appearance | White crystalline solid / Liquid | [5] |

| Density | 1.609 g/mL at 25 °C (lit.) | [5] |

| Boiling Point | 142-144 °C at 0.4 mm Hg (lit.) | [5] |

| Refractive Index | n20/D 1.5865 (lit.) | [5] |

Keto-Enol Tautomerism: A Dynamic Equilibrium

A fundamental characteristic of β-dicarbonyl compounds like this compound is their existence as a dynamic equilibrium of two constitutional isomers: the keto and enol forms.[6] This phenomenon, known as tautomerism, involves the migration of a proton and the shifting of bonding electrons. The interconversion between the keto and enol tautomers is a slow process on the NMR timescale, allowing for the distinct observation and quantification of both species in solution.[7][8][9]

The enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ketone carbonyl oxygen.[7] This conjugation and hydrogen bonding are key features of its structure. The equilibrium position is sensitive to the solvent; non-hydrogen-bonding solvents tend to favor the intramolecularly hydrogen-bonded enol form, whereas hydrogen-bonding solvents can disrupt this internal interaction, shifting the equilibrium toward the keto form.[6]

Caption: Keto-enol equilibrium in this compound.

Spectroscopic Characterization

The precise molecular structure is confirmed by a combination of spectroscopic methods. The data presented in the following table are predicted values based on the analysis of structurally similar compounds and established principles of spectroscopy.[10]

| Technique | Expected Signal / Peak | Assignment & Rationale |

| ¹H NMR | δ ≈ 7.0-8.0 ppm (m, 4H) | Aromatic protons of the 2-iodobenzoyl group. The ortho-iodine causes complex splitting patterns. |

| δ ≈ 4.2 ppm (q, 2H) | -OCH₂ CH₃ of the ethyl ester group, split by the adjacent methyl group. | |

| δ ≈ 3.9 ppm (s, 2H) | -CO-CH₂ -CO- protons of the keto form. A key singlet identifying the β-dicarbonyl methylene. | |

| δ ≈ 1.2 ppm (t, 3H) | -OCH₂CH₃ of the ethyl ester group, split by the adjacent methylene group. | |

| δ ≈ 12-13 ppm (br s, 1H) | Enolic -OH proton (enol form), deshielded due to strong intramolecular H-bonding. Often broad. | |

| δ ≈ 5.5-6.0 ppm (s, 1H) | Vinylic =CH - proton of the enol form. | |

| ¹³C NMR | δ ≈ 190-200 ppm | Benzoyl C =O (ketone) carbon. |

| δ ≈ 165-170 ppm | Ester C =O carbon. | |

| δ ≈ 128-142 ppm | Aromatic carbons. | |

| δ ≈ 90-95 ppm | Carbon bearing the iodine atom (C-I), shifted significantly upfield.[10] | |

| δ ≈ 61 ppm | -OC H₂CH₃ carbon. | |

| δ ≈ 45-50 ppm | -CO-C H₂-CO- carbon (keto form). | |

| δ ≈ 14 ppm | -OCH₂C H₃ carbon. | |

| IR (cm⁻¹) | ~3060 | Aromatic C-H stretch. |

| ~2980 | Aliphatic C-H stretch. | |

| ~1740 (strong) | Ester C=O stretch. | |

| ~1715 (strong) | Ketone C=O stretch (keto form). | |

| ~1600-1650 (strong) | Conjugated C=O and C=C stretches (enol form). | |

| ~1250 (strong) | Ester C-O stretch. | |

| Mass Spec. | m/z = 318 | Molecular ion peak [M]⁺. |

| m/z = 273 | Fragment corresponding to loss of ethoxy group [-OCH₂CH₃]. | |

| m/z = 205 | Fragment corresponding to the 2-iodobenzoyl cation [I-C₆H₄-CO]⁺. |

Synthesis and Reactive Potential

The synthetic utility of this compound stems directly from its dual-reactive structure. Understanding its synthesis provides context for its application.

Synthetic Pathway

A robust method for the preparation of β-keto esters is the Claisen condensation. A plausible and efficient synthesis for this compound involves the base-mediated condensation of ethyl 2-iodobenzoate with ethyl acetate. Sodium ethoxide is a common base for this transformation, acting to deprotonate ethyl acetate to form the nucleophilic enolate, which subsequently attacks the carbonyl of ethyl 2-iodobenzoate.

Caption: Claisen condensation for the synthesis of the target molecule.

Dual-Mode Reactivity and Applications

The true power of this synthon is realized in its subsequent reactions, which can be directed at either of its two primary reactive sites.

-

Reactions at the α-Carbon: The methylene protons are acidic (pKa ≈ 11), allowing for easy formation of a stabilized enolate. This nucleophile can be used in:

-

Reactions at the C-I Bond: The 2-iodo group is an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Formation of C(sp²)-C(sp²) bonds with boronic acids.

-

Heck Coupling: Formation of C-C bonds with alkenes.

-

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

This dual reactivity enables both linear and convergent synthetic strategies, where either functional group can be manipulated first, or they can be used in tandem for intramolecular cyclization reactions to build complex, fused polycyclic systems.[1][12]

Caption: Workflow of the dual synthetic utility.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following generalized protocols are provided as a self-validating system for synthesis and characterization.

Protocol 1: Synthesis via Claisen-type Condensation

This protocol is a generalized representation and should be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel.

-

Base Preparation: To the flask, add absolute ethanol followed by the careful, portion-wise addition of metallic sodium to generate sodium ethoxide in situ. Allow the reaction to complete until all sodium has dissolved.

-

Enolate Formation: Add an equimolar amount of dry ethyl acetate to the sodium ethoxide solution and stir for 30-60 minutes at room temperature.

-

Condensation: Add ethyl 2-iodobenzoate dropwise via the dropping funnel to the stirred solution. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux for 2-4 hours.

-

Workup: Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and carefully pour it over crushed ice. Acidify the aqueous solution with dilute HCl until it is acidic (pH ~5-6).

-

Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).[13] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Spectroscopic Sample Preparation

-

NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10] Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (COSY, HSQC).

-

IR Spectroscopy: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile). Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to determine the molecular weight and fragmentation pattern.

Conclusion

The molecular structure of this compound is a masterful confluence of functionality. Its characterization is straightforward via modern spectroscopic methods, which also reveal the fascinating and synthetically relevant keto-enol tautomerism. The true value of this molecule lies not just in its static structure, but in its dynamic potential as a dual-headed synthon. For researchers in drug discovery and materials science, the ability to selectively functionalize either the nucleophilic α-carbon or the electrophilic-after-activation aromatic carbon provides a robust platform for the rapid generation of novel and complex chemical entities. A thorough understanding of its structural nuances is the foundation upon which innovative and efficient synthetic strategies are built.

References

- 1. benchchem.com [benchchem.com]

- 2. Uses of ethyl benzoyl acetate for the synthesis of thiophene, pyran, and pyridine derivatives with antitumor activities | Semantic Scholar [semanticscholar.org]

- 3. This compound/CAS:90034-85-8-HXCHEM [hxchem.net]

- 4. scbt.com [scbt.com]

- 5. Cas 90034-85-8,ETHYL(2-IODOBENZOYL)ACETATE | lookchem [lookchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. The keto-enol tautomerization of ethyl butylryl acetate studied by LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2-Iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

The Synthesis of Ethyl (2-iodobenzoyl)acetate: A Comprehensive Technical Guide for Chemical Researchers

Introduction: The Strategic Importance of Ethyl (2-iodobenzoyl)acetate in Modern Synthesis

This compound is a versatile β-keto ester that holds significant value as a key building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its unique structure, featuring a reactive 1,3-dicarbonyl system and a strategically placed iodine atom on the aromatic ring, offers a dual functionality that enables the construction of complex molecular architectures. The β-keto ester moiety serves as a precursor for a wide array of heterocyclic systems, while the carbon-iodine bond provides a handle for sophisticated cross-coupling reactions, allowing for the introduction of diverse substituents. This guide provides an in-depth exploration of the primary synthetic pathway to this compound, delving into the mechanistic underpinnings, a detailed experimental protocol, and its applications in the development of novel therapeutic agents.

Core Synthesis Pathway: Acylation of Ethyl Acetate via Claisen Condensation Principles

The most direct and widely applicable method for the synthesis of this compound involves the acylation of an ethyl acetate enolate with 2-iodobenzoyl chloride. This reaction, while not a classic Claisen condensation in the strictest sense (which typically involves the self-condensation of two ester molecules), operates on the same fundamental principles of enolate chemistry and nucleophilic acyl substitution.

The overall transformation can be represented as follows:

Caption: General overview of the synthesis of this compound.

Mechanistic Insights: A Stepwise Examination

The reaction proceeds through a well-understood, multi-step mechanism:

-

Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is crucial for the deprotonation of the α-carbon of ethyl acetate. This abstraction of a proton generates a resonance-stabilized enolate anion, which is a potent carbon nucleophile. The choice of a non-nucleophilic base is critical to prevent competing reactions with the ester functionality.

-

Nucleophilic Attack: The newly formed ethyl acetate enolate attacks the electrophilic carbonyl carbon of 2-iodobenzoyl chloride. This results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. This step yields the final product, this compound.

The driving force for this reaction is the formation of a stable carbonyl compound and the expulsion of a stable leaving group.

Detailed Experimental Protocol

This protocol is a composite procedure based on established methods for similar acylation reactions. Researchers should exercise all necessary safety precautions when handling the listed reagents.

Part A: Synthesis of 2-Iodobenzoyl Chloride

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-iodobenzoic acid (1.0 eq). The system should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: Gently heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure. The crude 2-iodobenzoyl chloride is then purified by vacuum distillation to yield a colorless to pale yellow liquid.

Part B: Synthesis of this compound

-

Preparation of the Enolate: In a separate, flame-dried, three-neck round-bottom flask under an inert atmosphere, prepare a suspension of sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Addition of Ethyl Acetate: Add ethyl acetate (1.0 eq) dropwise to the cooled suspension of NaH in THF. Stir the mixture at 0 °C for 30-60 minutes, during which time hydrogen gas will evolve. Allow the mixture to warm to room temperature and stir for an additional hour to ensure complete enolate formation.

-

Acylation: Cool the enolate solution back to 0 °C. Add a solution of 2-iodobenzoyl chloride (1.0 eq) in anhydrous THF dropwise to the enolate solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data Summary

| Parameter | 2-Iodobenzoyl Chloride Synthesis | This compound Synthesis |

| Typical Yield | >90% | 60-75% |

| Purity (post-purification) | >98% | >98% |

| Key Reaction Temperature | Reflux (~80 °C) | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours | 12-16 hours |

Characterization of this compound

The structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-8.0 ppm), a singlet for the methylene protons alpha to the two carbonyl groups (around 4.0 ppm), a quartet for the methylene protons of the ethyl ester (around 4.2 ppm), and a triplet for the methyl protons of the ethyl ester (around 1.3 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct peaks for the two carbonyl carbons (in the region of 160-200 ppm), aromatic carbons (120-140 ppm), the methylene carbon of the ethyl ester (around 60 ppm), the alpha-methylene carbon (around 50 ppm), and the methyl carbon of the ethyl ester (around 14 ppm). The carbon bearing the iodine atom will show a characteristic shift.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₁IO₃, MW: 318.11 g/mol ). The fragmentation pattern will likely show losses of the ethoxy group (-45) and the ethyl group (-29).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester (typically in the range of 1650-1750 cm⁻¹).

Applications in Drug Development and Medicinal Chemistry

The synthetic utility of this compound is most pronounced in its role as a versatile intermediate for the construction of biologically active molecules.

Synthesis of Heterocyclic Scaffolds

The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of a wide variety of heterocycles. For instance, reaction with hydrazine derivatives can yield pyrazolones, a class of compounds known for their anti-inflammatory, analgesic, and antipyretic properties.[1][2] Similarly, condensation reactions with other binucleophiles can lead to the formation of quinolines, benzodiazepines, and other privileged structures in medicinal chemistry.

Gateway to Complex Molecules via Cross-Coupling Reactions

The presence of the iodine atom on the phenyl ring is a key feature that allows for further molecular elaboration through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide range of substituents at the ortho position, facilitating the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. This is particularly relevant in the development of targeted therapies, such as kinase inhibitors, where precise modification of the aromatic core is often required for optimal binding and selectivity.[3][4][5]

Caption: A streamlined workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound via the acylation of ethyl acetate provides a reliable and scalable route to this valuable synthetic intermediate. The dual reactivity of this molecule, stemming from its β-keto ester functionality and the presence of an aryl iodide, makes it a powerful tool for the construction of diverse and complex organic molecules. This guide has provided a comprehensive overview of the synthesis, including the underlying mechanism, a detailed experimental protocol, and a discussion of its significant applications in the field of drug discovery and development. The methodologies and insights presented herein are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 3. Design, Synthesis, and Cellular Characterization of a New Class of IPMK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl (2-iodobenzoyl)acetate

This guide provides an in-depth analysis of the spectroscopic data for Ethyl (2-iodobenzoyl)acetate (CAS No. 90034-85-8), a key β-keto ester intermediate in synthetic organic chemistry.[1][2] With a molecular formula of C₁₁H₁₁IO₃ and a molecular weight of 318.11 g/mol , a thorough understanding of its spectral signature is crucial for reaction monitoring, quality control, and structural confirmation in research and drug development settings.[3] This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and supported by data from analogous structures.

Introduction: The Structural Context

This compound is a bifunctional molecule featuring an aromatic ring substituted with a sterically demanding iodine atom ortho to a benzoyl group, which is in turn attached to an ethyl acetate moiety. This arrangement creates a β-dicarbonyl system, which can exist in equilibrium between its keto and enol tautomers. This tautomerism, along with the electronic effects of the iodine and the carbonyl groups, significantly influences the molecule's spectroscopic properties. The carbon-iodine bond is a key reactive site, particularly for transition-metal-catalyzed cross-coupling reactions, making this compound a valuable building block in the synthesis of more complex molecular architectures.[2]

The following sections will detail the expected spectral data for this compound, providing researchers with a robust reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. The presence of keto-enol tautomerism can lead to the appearance of two distinct sets of signals for the protons in the β-dicarbonyl portion of the molecule, although often one form predominates.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively clean spectral window.

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the complex multiplets of the aromatic region.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., 'zg30').

-

Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted chemical shifts (δ) for this compound, based on known data for similar structures like Ethyl benzoylacetate and Ethyl 2-iodobenzoate.[4][5]

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Justification |

| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) | 3H | ~7.1 | Typical range for an ethyl ester methyl group, split by the adjacent methylene group. |

| -CH₂- (keto) | ~4.0 | Singlet (s) | 2H | N/A | Methylene protons alpha to two carbonyl groups. The signal may be broadened or absent if enolization is significant. |

| -O-CH₂ -CH₃ | 4.1 - 4.3 | Quartet (q) | 2H | ~7.1 | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen and split by the methyl group. |

| Ar-H | 7.2 - 8.0 | Multiplet (m) | 4H | N/A | Aromatic protons will show a complex splitting pattern due to their differing electronic environments and coupling to each other. The proton ortho to the iodine will be shifted downfield. |

| =CH- (enol) | ~5.6 | Singlet (s) | 1H | N/A | If the enol form is present, the vinylic proton will appear in this region. |

| -OH (enol) | ~12.5 | Broad Singlet (br s) | 1H | N/A | The enolic proton is highly deshielded and often appears as a broad signal that exchanges with D₂O. |

Logical Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol is similar to that for ¹H NMR, with the following key differences:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is typically used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Spectral Width: The spectral width is larger, typically 0-220 ppm.

Predicted ¹³C NMR Data and Interpretation

The predicted chemical shifts are based on data for analogous compounds such as Ethyl (2-chlorobenzoyl)acetate and established substituent effects.[6]

| Assignment | Predicted δ (ppm) | Justification |

| -O-CH₂-CH₃ | ~14.0 | Typical chemical shift for an ethyl ester methyl carbon. |

| -CH₂- (keto) | ~45-50 | Methylene carbon between two carbonyls. |

| -O-CH₂ -CH₃ | ~61.5 | Ethyl ester methylene carbon, deshielded by the attached oxygen. |

| C -I (Ar) | ~94.0 | Aromatic carbon directly attached to iodine, showing a significant upfield shift due to the heavy atom effect. |

| Ar-C | ~128 - 140 | Aromatic carbons, with varied shifts due to the effects of the iodo and benzoyl substituents. |

| C =O (ester) | ~168.0 | Carbonyl carbon of the ester group. |

| C =O (keto) | ~195.0 | Carbonyl carbon of the ketone group, typically more deshielded than the ester carbonyl. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

-

Sample Application: Place a small drop of neat liquid this compound directly onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

The key vibrational frequencies are predicted based on typical values for aromatic β-keto esters.[7]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Justification |

| ~3050-3100 | C-H stretch (aromatic) | Medium-Weak | Characteristic of C-H bonds on a benzene ring. |

| ~2980 | C-H stretch (aliphatic) | Medium | C-H stretching from the ethyl group and the α-methylene. |

| ~1735 | C=O stretch (ester) | Strong | Carbonyl stretching of the ethyl ester group. |

| ~1685 | C=O stretch (keto) | Strong | Aromatic ketone carbonyl stretch, conjugated with the benzene ring. |

| ~1600, ~1470 | C=C stretch (aromatic) | Medium-Variable | In-plane skeletal vibrations of the benzene ring. |

| ~1250 | C-O stretch (ester) | Strong | Asymmetric C-O-C stretching of the ester group. |

| ~750 | C-H bend (aromatic) | Strong | Out-of-plane bending for ortho-disubstituted benzene. |

| ~500-600 | C-I stretch | Medium-Weak | Carbon-iodine stretching vibration, found in the far-IR region. |

Diagram of Key IR Vibrational Modes

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum (relative intensity vs. m/z).

Predicted Mass Spectrum Fragmentation

The molecular ion peak (M⁺˙) is expected at m/z 318, corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of characteristic neutral fragments.

| m/z | Proposed Fragment | Fragment Lost | Justification |

| 318 | [C₁₁H₁₁IO₃]⁺˙ | (Molecular Ion) | Corresponds to the intact molecule. |

| 273 | [C₉H₆IO₂]⁺ | •OC₂H₅ | Loss of the ethoxy radical from the ester group. |

| 245 | [C₈H₆IO]⁺ | •CH₂CO₂C₂H₅ | Alpha-cleavage, loss of the ethyl acetate radical. |

| 204 | [C₇H₄I]⁺ | CO | Loss of carbon monoxide from the benzoyl cation. |

| 127 | [I]⁺ | C₁₁H₁₁O₃ | Iodine cation. |

| 77 | [C₆H₅]⁺ | I, CO, C₂H₂ | Phenyl cation, a common fragment from benzene derivatives. |

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The provided protocols and interpretations, based on established principles and data from analogous compounds, serve as a reliable reference for professionals in chemical research and drug development.

References

- 1. This compound/CAS:90034-85-8-HXCHEM [hxchem.net]

- 2. This compound | 90034-85-8 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. ETHYL 2-IODOBENZOATE(39252-69-2) 1H NMR spectrum [chemicalbook.com]

- 5. Ethyl benzoylacetate(94-02-0) 13C NMR spectrum [chemicalbook.com]

- 6. Ethyl (2-chlorobenzoyl)acetate | C11H11ClO3 | CID 292405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Multifunctional Synthon

An In-Depth Technical Guide to the Synthesis of Ethyl (2-iodobenzoyl)acetate

This compound is a molecule of significant interest in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. It embodies the concept of a multifunctional synthon, a building block engineered with distinct reactive sites that can be addressed in a controlled, sequential manner.[1] This guide provides a comprehensive technical overview of the primary synthetic routes to this valuable intermediate, focusing on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices.

The structure combines two key functionalities:

-

A Halogenated Aromatic Ring: The ortho-iodine atom serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the strategic introduction of diverse carbon and heteroatom substituents, enabling the construction of complex molecular architectures.[1] The carbon-iodine bond is particularly useful for these transformations due to its relatively low bond strength, which facilitates oxidative addition to the metal catalyst.[1]

-

A β-Keto Ester Moiety: This classic functional group is a cornerstone of synthetic chemistry, prized for its dual electrophilic and nucleophilic character. It is a direct precursor to a vast range of heterocyclic systems (such as quinolones, pyrazoles, and pyrimidines) and can be readily manipulated for further carbon-carbon bond formations or functional group interconversions.[1][2]

This guide is designed for researchers and drug development professionals, offering field-proven insights into the reliable and scalable synthesis of this compound.

Part 1: The Principal Synthetic Strategy: Acylation via 2-Iodobenzoyl Chloride

The most direct and efficient pathway to this compound involves the C-acylation of an ethyl acetate enolate with a highly reactive 2-iodobenzoyl derivative. This approach, a variant of the classic Claisen condensation, is favored for its high convergence and atom economy.

1.1: Rationale for Starting Material Selection

The Acyl Donor: From Inert Acid to Reactive Acyl Chloride

The ultimate source of the 2-iodobenzoyl fragment is 2-iodobenzoic acid . This white solid is readily available and can be synthesized on a large scale via a Sandmeyer reaction, involving the diazotization of anthranilic acid followed by reaction with an iodide salt.[3][4]

However, 2-iodobenzoic acid itself is not sufficiently electrophilic to directly acylate the carbon atom of an ester enolate. Similarly, its corresponding ester, ethyl 2-iodobenzoate, is also a poor acylating agent for this purpose, typically requiring harsh conditions for reactions like aminolysis or transesterification.[5][6]

To achieve the desired C-C bond formation, the carboxylic acid must be "activated" to a more potent electrophile. The conversion to an acyl chloride is the premier strategy.[5] 2-Iodobenzoyl chloride is an exceptionally reactive acylating agent due to the chloride ion being an excellent leaving group, a property enhanced by the strong inductive effect of the adjacent carbonyl group.[5] This high reactivity allows for rapid and efficient reactions with a wide range of nucleophiles, including carbon-based enolates, at low temperatures.[5]

The most common and effective method for this transformation is the reaction of 2-iodobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[7][8][9] Thionyl chloride is often preferred on a larger scale as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[7][9]

The Nucleophilic Partner: Generation of the Ethyl Acetate Enolate

The nucleophile is the enolate of ethyl acetate. The formation of this enolate requires a strong, non-nucleophilic base to rapidly and quantitatively deprotonate the α-carbon. The choice of base is critical to prevent side reactions, primarily the self-condensation of ethyl acetate to form ethyl acetoacetate.

Suitable bases include:

-

Lithium Diisopropylamide (LDA): A powerful, sterically hindered base that ensures fast deprotonation at low temperatures (e.g., -78 °C).

-

Lithium Hexamethyldisilazide (LiHMDS) or Sodium Hexamethyldisilazide (NaHMDS): These are also highly effective, sterically demanding bases that provide clean enolate formation.

1.2: Overall Synthetic Workflow

The synthesis is a two-stage process, which can often be performed sequentially without the isolation of the intermediate acyl chloride if desired, though isolation is common for purity control.

Caption: Overall workflow for the synthesis of this compound.

1.3: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Iodobenzoyl Chloride

This protocol describes the conversion of 2-iodobenzoic acid to its corresponding acyl chloride using thionyl chloride.[7][9]

Table 1: Reagents and Conditions for 2-Iodobenzoyl Chloride Synthesis

| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |

| 2-Iodobenzoic Acid | 24.8 g | 1.0 | Starting material. Must be dry. |

| Thionyl Chloride (SOCl₂) | 22 mL | ~2.0 | Reagent and solvent. Use in excess. |

| N,N-Dimethylformamide (DMF) | 2-3 drops | Catalytic | Optional, but accelerates the reaction. |

| Reaction Temperature | Reflux (~79 °C) | - | |

| Reaction Time | 2-3 hours | - | Monitor by gas evolution (SO₂, HCl). |

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2-iodobenzoic acid (24.8 g, 0.1 mol).

-

Carefully add thionyl chloride (22 mL, ~0.3 mol) to the flask, followed by a catalytic amount of DMF (2-3 drops).

-

Heat the mixture to reflux using a heating mantle. The reaction mixture will become a clear solution as the solid dissolves and gas evolution begins.

-

Maintain the reflux for 2-3 hours, or until gas evolution ceases.

-

Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.

-

The resulting crude 2-iodobenzoyl chloride, a pale yellow oil or low-melting solid, can be purified by vacuum distillation or used directly in the next step.[7]

Protocol 2: Synthesis of this compound

This protocol details the formation of the ethyl acetate enolate and its subsequent acylation.

Table 2: Reagents and Conditions for Acylation

| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |

| Diisopropylamine | 15.4 mL | 1.1 | For LDA preparation. Must be dry. |

| Tetrahydrofuran (THF) | 200 mL | - | Anhydrous solvent. |

| n-Butyllithium (n-BuLi) | 44 mL (2.5 M in hexanes) | 1.1 | For LDA preparation. Titrate before use. |

| Ethyl Acetate | 10.8 mL | 1.15 | Must be dry. Add slowly. |

| 2-Iodobenzoyl Chloride | 26.6 g | 1.0 | From Protocol 1. Dissolved in THF. |

| Reaction Temperature | -78 °C to RT | - | Critical for selective enolate formation. |

Step-by-Step Methodology:

-

Prepare LDA: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve diisopropylamine (15.4 mL, 0.11 mol) in anhydrous THF (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (44 mL of a 2.5 M solution, 0.11 mol) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.

-

Form Enolate: Slowly add ethyl acetate (10.8 mL, 0.115 mol) dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 30-45 minutes at this temperature.

-

Acylation: Dissolve 2-iodobenzoyl chloride (26.6 g, 0.1 mol) in anhydrous THF (100 mL) and add this solution dropwise to the enolate mixture at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield this compound as a pure compound.

Part 2: Mechanistic Insights

The core of the synthesis is the nucleophilic acyl substitution reaction between the pre-formed lithium enolate of ethyl acetate and 2-iodobenzoyl chloride.

Caption: Mechanism of nucleophilic acyl substitution. (Ar = 2-iodophenyl)

-

Nucleophilic Attack: The α-carbon of the ethyl acetate enolate, which is electron-rich and soft, attacks the electrophilic carbonyl carbon of 2-iodobenzoyl chloride.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Collapse and Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion is ejected as the leaving group, yielding the final β-keto ester product.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process commencing with 2-iodobenzoic acid. The crucial steps involve the activation of the carboxylic acid to the highly reactive 2-iodobenzoyl chloride, followed by a controlled Claisen-type condensation with the lithium enolate of ethyl acetate. This methodology provides a robust and scalable route to a versatile synthetic intermediate. The strategic placement of the ortho-iodine atom and the β-keto ester functionality provides medicinal and materials chemists with a powerful platform for rapid library synthesis and the development of novel molecular entities.

References

- 1. benchchem.com [benchchem.com]

- 2. allresearchjournal.com [allresearchjournal.com]

- 3. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. 2-Iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-IODOBENZOYL CHLORIDE CAS#: 609-67-6 [amp.chemicalbook.com]

- 8. Buy 2-Iodobenzoyl chloride | 609-67-6 [smolecule.com]

- 9. echemi.com [echemi.com]

The Strategic Role of the β-Keto Ester in Ethyl (2-iodobenzoyl)acetate: A Technical Guide for Advanced Synthesis

Abstract

For researchers, scientists, and drug development professionals, Ethyl (2-iodobenzoyl)acetate stands as a molecule of significant strategic importance. Its value lies not in a single reactive feature, but in the synergistic interplay between its two key functional moieties: the ortho-iodinated benzene ring and the versatile β-keto ester. This guide provides an in-depth exploration of the β-keto ester's role, elucidating how its inherent reactivity, when combined with the functionalities of the aryl iodide, unlocks pathways to a diverse array of complex heterocyclic structures. We will delve into the fundamental principles governing its reactivity, provide field-proven experimental protocols, and showcase its application in the synthesis of medicinally relevant scaffolds.

Introduction: The Bifunctional Brilliance of this compound

At its core, this compound is a powerful bifunctional building block.[1] The presence of an iodine atom on the aromatic ring provides a handle for a multitude of cross-coupling reactions, a cornerstone of modern synthetic chemistry.[2] Simultaneously, the β-keto ester functionality offers a rich landscape of chemical transformations, primarily centered around the acidic α-hydrogen and the two carbonyl groups.[1] This dual reactivity makes it an exceptionally valuable synthon for the construction of intricate molecular architectures, particularly fused heterocyclic systems that are prevalent in pharmaceuticals.[2]

This guide will focus specifically on the contributions of the β-keto ester group, examining its role in enabling:

-

Nucleophilic Reactivity: The generation of a resonance-stabilized enolate for subsequent alkylation and acylation reactions.

-

Electrophilic Reactivity: The susceptibility of its carbonyl carbons to nucleophilic attack.

-

Cyclization Strategies: Its participation as a key component in the formation of various heterocyclic rings.

Synthesis of this compound

The reliable synthesis of the starting material is paramount. A common and effective method involves the esterification of 2-iodobenzoic acid.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 2-iodobenzoic acid. First, 2-iodobenzoic acid is converted to its corresponding acid chloride, 2-iodobenzoyl chloride. This is then reacted with the enolate of ethyl acetate to yield the target β-keto ester.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-iodobenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq). Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain crude 2-iodobenzoyl chloride, which can be used in the next step without further purification.

-

Enolate Formation and Acylation: In a separate flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add ethyl acetate (1.5 eq) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Cool the resulting enolate solution back to 0 °C.

-

Dissolve the crude 2-iodobenzoyl chloride in anhydrous THF and add it dropwise to the enolate solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding 1 M HCl until the mixture is acidic (pH ~2-3). Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

The β-Keto Ester as a Nucleophilic Workhorse: Alkylation and Acylation

The most fundamental reactivity of the β-keto ester moiety stems from the acidity of the α-protons located between the two carbonyl groups. Deprotonation by a suitable base generates a resonance-stabilized enolate, a potent nucleophile.[1]

α-Alkylation

The enolate of this compound readily undergoes SN2 reactions with various alkyl halides, allowing for the introduction of a wide range of substituents at the α-position.[1] This reaction is a cornerstone of β-keto ester chemistry and provides a straightforward route to α-substituted derivatives.[3]

Caption: General scheme for α-alkylation.

Experimental Protocol: α-Alkylation of this compound

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise at room temperature. Stir the mixture for 30 minutes.

-

Add the alkyl halide (1.2 eq) to the reaction mixture and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and acidify with 1 M HCl. Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Table 1: Representative Yields for α-Alkylation

| Alkyl Halide | Product | Typical Yield (%) |

| Methyl Iodide | Ethyl 2-(2-iodobenzoyl)propanoate | 85-95 |

| Benzyl Bromide | Ethyl 2-(2-iodobenzoyl)-3-phenylpropanoate | 80-90 |

Intramolecular Cyclization: A Gateway to Heterocycles

The true synthetic power of this compound is realized when the reactivity of the β-keto ester is coupled with that of the ortho-iodo group. This combination facilitates a variety of intramolecular cyclization reactions, leading to the formation of important heterocyclic scaffolds.

Synthesis of Quinolones

Quinolones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities.[4][5] The Conrad-Limpach and Knorr quinoline syntheses are classic methods that utilize β-keto esters.[2] In the context of this compound, a related intramolecular cyclization can be envisioned.

Palladium-Catalyzed Intramolecular Reactions

The ortho-iodo group is an excellent handle for palladium-catalyzed cross-coupling reactions.[6] By first modifying the β-keto ester moiety, for example, through the formation of an enamine or enaminone, an intramolecular Heck-type reaction can be designed to construct fused ring systems.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom bonds.[7][8] An intramolecular Ullmann-type reaction of a derivative of this compound, such as an N-substituted β-enamino ester, can lead to the formation of benzodiazepine-like structures.[9][10][11]

Caption: Heterocycle synthesis from this compound.

Sonogashira Coupling and Subsequent Cyclization

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds.[12][13][14][15] this compound is an excellent substrate for this reaction. The resulting 2-alkynylbenzoylacetate derivative is primed for a subsequent intramolecular cyclization, often promoted by a base or a transition metal catalyst, to afford various heterocyclic systems.

Caption: Sonogashira coupling followed by cyclization.

Experimental Protocol: Sonogashira Coupling of this compound

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous and degassed tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous and degassed THF, followed by triethylamine (3.0 eq).

-

Add the terminal alkyne (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

Purify the crude product by column chromatography to yield the desired coupled product.

Conclusion

The β-keto ester functionality in this compound is not merely a passive component of the molecule but an active and versatile participant in a wide array of synthetic transformations. Its ability to act as a potent nucleophile via its enolate, coupled with the reactivity of the ortho-iodo group, provides a powerful platform for the synthesis of diverse and complex heterocyclic structures. For researchers in drug discovery and development, a thorough understanding of the strategic role of the β-keto ester is essential for leveraging the full synthetic potential of this invaluable building block. The protocols and principles outlined in this guide serve as a foundation for the rational design and execution of synthetic routes towards novel and medicinally relevant compounds.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 90034-85-8 | Benchchem [benchchem.com]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. BJOC - Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors [beilstein-journals.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. jk-sci.com [jk-sci.com]

- 15. youtube.com [youtube.com]

Methodological & Application

The Strategic Utility of Ethyl (2-iodobenzoyl)acetate in Heterocyclic Synthesis: Application Notes and Protocols

Abstract

Ethyl (2-iodobenzoyl)acetate stands as a uniquely versatile synthon in the synthetic chemist's toolbox, bridging the gap between aromatic functionalization and heterocyclic core construction. Its strategic placement of an ortho-iodo group and a β-keto ester moiety within the same molecule unlocks a diverse array of cyclization strategies. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of its application in the synthesis of medicinally relevant heterocycles. We will delve into the mechanistic underpinnings of palladium- and copper-catalyzed transformations, as well as base-mediated cyclizations, offering detailed, field-proven protocols and explaining the causality behind experimental choices.

Introduction: The Power of a Bifunctional Building Block

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules.[1] The efficient construction of these scaffolds is a cornerstone of medicinal chemistry and drug discovery. This compound emerges as a powerful precursor in this endeavor due to its inherent bifunctionality. The presence of an ortho-iodine atom on the benzoyl group provides a reactive handle for a multitude of transition-metal-catalyzed cross-coupling reactions.[1] Simultaneously, the β-keto ester functionality is a classic and reliable component for the formation of various heterocyclic rings through condensation and cyclization reactions.[1] This dual reactivity allows for elegant and often convergent synthetic routes to complex heterocyclic systems.

The carbon-iodine bond is particularly advantageous for cross-coupling reactions due to its relatively low bond strength, which facilitates its participation in catalytic cycles.[1] This guide will explore how this feature, in concert with the reactivity of the β-keto ester, can be harnessed to forge new carbon-carbon and carbon-heteroatom bonds, leading to the construction of important heterocyclic cores.

Palladium-Catalyzed Synthesis of Nitrogen Heterocycles: The Path to Quinolines

Palladium catalysis offers a robust and versatile platform for the synthesis of nitrogen-containing heterocycles from this compound derivatives. The synthesis of quinolines, a privileged scaffold in medicinal chemistry, serves as a prime example.[2]

Mechanistic Rationale: A Palladium-Catalyzed Cascade

The synthesis of 2-arylquinolines can be achieved through a palladium-catalyzed cascade reaction between 2-iodoanilines and β-chloropropiophenones (which can be considered synthetic equivalents of acrylophenones).[3] While not directly using this compound, the principles of this transformation are highly relevant. A plausible mechanism for a related synthesis of 2-quinolinones from N-(2-formylaryl)alkynamides involves an initial oxypalladation of the alkyne.[2]

Adapting this logic to a potential reaction involving a derivative of this compound and an amine, the catalytic cycle would likely proceed through the following key steps:

-

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-I bond of the this compound derivative.

-

Coordination and Insertion: The nitrogen nucleophile (e.g., from an aniline) coordinates to the palladium center, followed by migratory insertion.

-

Intramolecular Cyclization: The β-keto ester moiety then partakes in an intramolecular condensation/cyclization.

-

Reductive Elimination: The final step involves reductive elimination of the Pd(0) catalyst, regenerating it for the next cycle and yielding the quinoline product.

The choice of palladium catalyst and ligands is crucial for both efficiency and selectivity. Catalysts like Pd(OAc)₂ and ligands such as phosphines are commonly employed to modulate the reactivity of the palladium center.[2][4]

Experimental Protocol: Synthesis of a Substituted Quinoline Derivative

This protocol outlines a general procedure for the palladium-catalyzed synthesis of a quinoline derivative.

Materials:

-

This compound derivative (1.0 eq)

-

Substituted aniline (1.2 eq)

-

Pd(OAc)₂ (5 mol%)

-

Triphenylphosphine (PPh₃) (10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add the this compound derivative, substituted aniline, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

Data Presentation: Palladium-Catalyzed Quinolone Synthesis

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | 4,4'-(MeO)₂bpy | - | AcOH-DCE | 80 | up to 92 | [2] |

| Pd(PPh₃)₄ | - | NaHCO₃ | MeCN | 60 | 42-94 | [4] |

Visualization: Palladium-Catalyzed Quinolone Synthesis Workflow

Caption: Workflow for Palladium-Catalyzed Quinolone Synthesis.

Copper-Catalyzed Synthesis of Oxygen Heterocycles: Accessing Benzofurans

Copper catalysis provides an efficient and often more economical alternative to palladium for the synthesis of certain heterocycles, particularly those containing oxygen.[5] Benzofurans, which are prevalent in natural products and pharmaceuticals, can be readily synthesized using copper-catalyzed methods.[5][6][7][8][9]

Mechanistic Insights: A Copper-Mediated Cyclization

The copper-catalyzed synthesis of benzofurans often proceeds through a tandem reaction involving an intermolecular coupling followed by an intramolecular cyclization.[6] For instance, the reaction of an o-iodophenol with a terminal alkyne, a classic approach to benzofurans, is believed to involve a Sonogashira-type coupling followed by an intramolecular 5-endo-dig cyclization.[7]

When considering a derivative of this compound, a plausible pathway for the formation of a benzofuran derivative could involve:

-

Formation of a Copper Acetylide: In the presence of a copper(I) catalyst, a terminal alkyne is deprotonated by a base to form a copper acetylide.

-

Coupling: The copper acetylide then couples with the aryl iodide.

-

Intramolecular Cyclization: The enolate of the β-keto ester attacks the alkyne in an intramolecular fashion, leading to the formation of the benzofuran ring.

The choice of copper source (e.g., CuI, CuBr), ligand (e.g., 1,10-phenanthroline), and base (e.g., Cs₂CO₃, K₂CO₃) is critical for optimizing the reaction yield and scope.[5][6]

Experimental Protocol: Synthesis of a Substituted Benzofuran

This protocol describes a general method for the copper-catalyzed synthesis of a benzofuran derivative.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.5 eq)

-

Copper(I) iodide (CuI) (10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.5 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

In a sealed tube, combine this compound, the terminal alkyne, CuI, 1,10-phenanthroline, and Cs₂CO₃.

-

Add anhydrous DMSO and seal the tube.

-

Heat the reaction mixture to 90-110 °C for 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the desired benzofuran.

Data Presentation: Copper-Catalyzed Benzofuran Synthesis

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuBr | 1,10-Phenanthroline | Cs₂CO₃ | DMSO | 90 | Moderate to Good | [6] |

Visualization: Copper-Catalyzed Benzofuran Synthesis Mechanism

Caption: Proposed Mechanism for Copper-Catalyzed Benzofuran Synthesis.

Base-Mediated Intramolecular Cyclization: A Transition-Metal-Free Approach

In certain cases, the synthesis of heterocycles from appropriately substituted precursors can be achieved without the need for a transition-metal catalyst. Base-mediated intramolecular cyclizations offer a cost-effective and environmentally benign alternative.[10][11]

Mechanistic Rationale: The Role of the Base

The fundamental principle behind base-mediated intramolecular cyclization is the generation of a nucleophile that can then attack an electrophilic site within the same molecule. In the context of a derivative of this compound, a strong base can deprotonate the α-carbon of the β-keto ester, forming an enolate. This enolate can then act as a nucleophile.

For a successful intramolecular cyclization, an appropriate electrophile must be present on the molecule. This could be achieved by first modifying the ortho-iodo group. For example, a Sonogashira coupling to introduce an alkyne, followed by a base-mediated cyclization.

A more direct approach could involve a derivative where the ortho-position is substituted with a group that can be displaced by the enolate, such as in the case of o-bromobenzylketones cyclizing to benzofurans.[10]

Experimental Protocol: Base-Mediated Synthesis of a Fused Heterocycle

This protocol provides a general framework for a base-mediated intramolecular cyclization.

Materials:

-

Suitably functionalized this compound derivative (1.0 eq)

-

Potassium tert-butoxide (t-BuOK) (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the this compound derivative in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography.